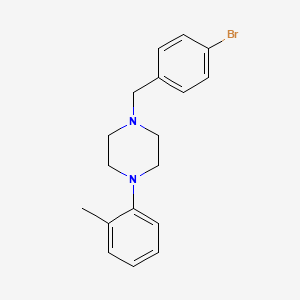
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, also known as MPID, is a synthetic compound that has gained attention in the scientific research community due to its potential use in various fields of study.
Mecanismo De Acción
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione's mechanism of action as a tubulin polymerization inhibitor involves binding to the colchicine binding site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division, leading to cell death. 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione's electron-donating properties make it an effective building block for organic semiconductors, allowing for the efficient transfer of electrons in electronic devices.
Biochemical and Physiological Effects:
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for further research and potential use in medical applications. In addition, 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been shown to have high thermal stability, which is important for its use in organic electronics and optoelectronics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione in lab experiments include its low toxicity, high thermal stability, and potential use in various fields of research. However, the limitations of using 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione include its relatively low solubility in common solvents and the need for optimization of its synthesis method to increase yield and reduce the use of toxic solvents.
Direcciones Futuras
There are several future directions for 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione research, including its use as a potential cancer treatment, its optimization for use in organic electronics and optoelectronics, and its potential use as a fluorescent probe for imaging applications. In addition, further studies are needed to optimize the synthesis method of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione to increase yield and reduce the use of toxic solvents. Overall, the potential applications of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione involves the reaction of 2-acetylindene with methyl 4-pyridyl ketone in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione. This method has been optimized to increase the yield of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione and reduce the use of toxic solvents.
Aplicaciones Científicas De Investigación
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been studied for its potential use in various fields of research such as cancer treatment, organic electronics, and optoelectronics. In cancer treatment, 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has shown promising results as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to cell death and has been shown to be effective against various cancer cell lines. In organic electronics and optoelectronics, 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been used as a building block for organic semiconductors due to its electron-donating properties and high thermal stability.
Propiedades
IUPAC Name |
2-(1-methylpyridin-4-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-8-6-10(7-9-16)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEWLYYIZFPGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355204 |
Source


|
| Record name | SMR000102650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione | |
CAS RN |
49803-29-4 |
Source


|
| Record name | SMR000102650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)


![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)


![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)

![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)